molecular formula C6H10O B010526 5-Hexyn-3-ol CAS No. 19780-84-8

5-Hexyn-3-ol

Cat. No.: B010526
CAS No.: 19780-84-8
M. Wt: 98.14 g/mol
InChI Key: AJYGRAORQSCNED-UHFFFAOYSA-N
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Description

5-Hexyn-3-ol: is an organic compound with the molecular formula C6H10O . It is a colorless liquid with a characteristic odor. The compound is also known by other names such as 1-Hexyn-4-ol and hex-5-yn-3-ol . It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propargyl alcohol with acetylene in the presence of a base . The reaction typically occurs under mild conditions and yields the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the fractional distillation of crude oil derivatives. The compound is then purified by vacuum distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Hexyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Thionyl chloride, pyridine as a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hexyn-3-ol is used as a building block in organic synthesis. It is employed in the synthesis of various alkynes and alkenes .

Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for enzymes like alcohol dehydrogenase .

Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds . It is also studied for its potential antimicrobial properties .

Industry: The compound is used in the production of flavors and fragrances . It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Hexyn-3-ol involves its interaction with various molecular targets. In enzymatic reactions, the compound acts as a substrate for enzymes like alcohol dehydrogenase, which catalyzes the oxidation of the hydroxyl group to form the corresponding ketone . The compound can also undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups .

Comparison with Similar Compounds

Uniqueness: 5-Hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

hex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYGRAORQSCNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885097
Record name 5-Hexyn-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-84-8
Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 5-Hexyn-3-ol be separated into its individual enantiomers?

A1: Yes, the resolution of (±)-5-hexyn-3-ol into its individual enantiomers, (−)-5-hexyn-3-ol and (+)-5-hexyn-3-ol, can be achieved. This separation is possible through high-performance liquid chromatography (HPLC) by utilizing its O-methyl mandelic esters. []

Q2: What is the significance of determining the absolute configuration of this compound enantiomers?

A2: Knowing the absolute configuration of each enantiomer is crucial for understanding its specific biological and chemical properties. Researchers successfully determined the absolute configuration of (−)-5-hexyn-3-ol and (+)-5-hexyn-3-ol by comparing them to a sample derived from D(+)-glucose, a molecule with a known stereochemistry. [] This knowledge is essential for further research and potential applications where the specific three-dimensional structure of the compound is critical.

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